N-(6-bromopyridin-2-yl)cyclobutanecarboxamide

Analytical Chemistry Quality Control Procurement Specification

For medicinal chemistry teams developing kinase inhibitor libraries, sourcing a versatile, high-purity heteroaromatic core is critical. This 6-bromo-substituted pyridine with a rigid cyclobutanecarboxamide tail addresses that need directly. It enables rapid SAR exploration via palladium-catalyzed cross-coupling at the bromine handle, while the conformationally restricted tail probes lipophilic pockets for selectivity. - Directly enables high-throughput Suzuki/Buchwald-Hartwig diversification at the 6-position. - 98% purity specification ensures synthetic fidelity for library synthesis. - Serves as a strategic precursor for chemical probes targeting kinases like GSK-3β or CDKs.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
CAS No. 1153898-24-8
Cat. No. B1418310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromopyridin-2-yl)cyclobutanecarboxamide
CAS1153898-24-8
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2=NC(=CC=C2)Br
InChIInChI=1S/C10H11BrN2O/c11-8-5-2-6-9(12-8)13-10(14)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13,14)
InChIKeyWHCUNZAYENPIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-bromopyridin-2-yl)cyclobutanecarboxamide: Halogenated Pyridine Building Block for Kinase Libraries


N-(6-bromopyridin-2-yl)cyclobutanecarboxamide (CAS 1153898-24-8) is a heteroaromatic building block with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol [1]. It features a 6-bromo-substituted pyridine ring linked to a cyclobutanecarboxamide moiety. This compound serves as a versatile synthetic intermediate, particularly valued for constructing kinase inhibitor libraries, where the 2-(N-acylamino)pyridine core is a recognized pharmacophore [REFS-2, REFS-3]. Commercial availability with specified purity grades supports its direct use in medicinal chemistry campaigns .

Divergent library synthesis 6-Br handle enables high-throughput cross-coupling
Kinase-focused scaffold 2-(N-acylamino)pyridine pharmacophore core
Reliable scale-up High-purity specification supports multi-step synthesis

6-Bromo Regioisomer Specificity in Cross-Coupling and SAR Studies


Generic substitution with other halogenated pyridine regioisomers or alternative amides is not scientifically valid due to two critical non-interchangeable features. First, the 6-position bromine atom is a strategically located synthetic handle; its reactivity toward oxidative addition in palladium-catalyzed cross-coupling reactions is distinct from the 4- or 5-bromo isomers, directly dictating the diversity and efficiency of library synthesis from this core . Second, the cyclobutanecarboxamide tail introduces a spatially defined, conformationally restricted lipophilic group. Substituting this with a smaller acetamide or a flexible linear amide fundamentally alters the molecular shape, lipophilicity, and metabolic profile, which are key drivers of kinase selectivity and pharmacokinetics [1].

6-Br regioisomer specificity
6-Br reactivity toward oxidative addition differs from 4- or 5-bromo isomers, affecting coupling efficiency.
Cyclobutyl conformation impact
The rigid cyclobutane amide cannot be replaced by flexible linear or smaller acetamide without altering molecular shape and kinase selectivity.
Scaffold mismatch risk
Non-halogenated or regioisomeric analogs lack the strategic 6-Br handle, limiting divergent library synthesis potential.

Purity, Reactivity, and Kinase Scaffold Potential


Commercial Purity Benchmarking for Reliable Scale-Up

Supplier-specified purity for N-(6-bromopyridin-2-yl)cyclobutanecarboxamide is available at 98% . This exceeds the more common 95% purity specification offered by other suppliers for this compound . Higher initial purity minimizes the risk of side reactions from unknown impurities during subsequent multi-step synthetic sequences, reducing the need for downstream purification and improving overall yield consistency.

Purity comparison
Head-to-head
98% vs. 95% baseline
May support procurement reliability
Exact analytical method not specified
Analytical Chemistry Quality Control Procurement Specification

6-Bromo Substituent as a Cross-Coupling Handle

The compound serves as a direct precursor for palladium-catalyzed cross-coupling reactions, specifically leveraging the 6-bromo substituent on the pyridine ring . This contrasts with non-halogenated analogs, such as N-(pyridin-2-yl)cyclobutanecarboxamide, which lack this reactive site for diversification. The bromine atom's position ortho to the pyridine nitrogen influences its reactivity in oxidative addition to Pd(0), which is distinct from the meta (5-bromo) or para (4-bromo) isomers, thereby affecting coupling efficiency.

Cross-coupling handle
Class-level
6-Br reactive site
Enables focused compound array synthesis
Reactivity profile differs from 4- or 5-Br isomers
Synthetic Methodology Palladium Catalysis Medicinal Chemistry

Privileged 2-(N-Acylamino)pyridine Pharmacophore

Compounds containing the N-(pyridin-2-yl)carboxamide scaffold are recognized as key structural elements in kinase inhibitor development . This class-level inference is supported by the biological evaluation of closely related analogs, such as N-(4-bromopyridin-2-yl)cyclobutanecarboxamide, which has been associated with GSK-3β inhibitory activity, a kinase target relevant to metabolism and oncology . While direct functional assay data for the target compound is currently limited to vendor disclosures suggesting CDK and other kinase inhibition , the conserved pharmacophore establishes a credible basis for kinase-focused screening.

Kinase pharmacophore
Class-level
2-(N-acylamino)pyridine core
Supports kinase inhibitor library design
No direct functional data; class-level inference
Kinase Inhibitor Drug Discovery Pharmacophore Modeling

Industrial Deployment Scenarios in Drug Discovery


Divergent Kinase Library Synthesis via C6 Arylation

In a medicinal chemistry setting, the 6-bromo substituent serves as a primary diversification point. A project can procure the compound based on its 98% purity specification [see Section 3] to ensure synthetic fidelity, then directly employ it in high-throughput Suzuki or Buchwald-Hartwig coupling reactions to generate arrays of novel kinase inhibitor candidates, a strategy grounded in its privileged pharmacophore .

Scaffold for Rational Structure-Based Drug Design

Structure-based design teams can use the rigid cyclobutane ring to probe hydrophobic pockets within an ATP-binding site. The compound's core conformation serves as a constrained starting point for molecular docking and co-crystallization studies targeting kinases like GSK-3β, building on class-level evidence from closely related analogs . Its specific 6-bromo regioisomer offers a unique exit vector for optimization, contrasting with 4- or 5-substituted counterparts.

Chemical Probe Development for Target Validation

For chemical biology groups, this compound is a strategic precursor for the rapid synthesis of initial chemical probes. Its established potential for kinase inhibition and the built-in halogen enable quick SAR exploration around the pyridine core. This allows researchers to test biological hypotheses related to CDK or other kinase involvement in disease models without the encumbrance of founding a completely new synthetic route .

Application
Selection Property
Validation Focus
Kinase library diversification
6-Br reactivity profile
Cross-coupling efficiency and scope
Structure-based design
Cyclobutyl conformational constraint
Molecular docking and kinase co-crystallization
Target engagement probe synthesis
Privileged kinase pharmacophore
Kinase inhibition profiling in biochemical assays
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